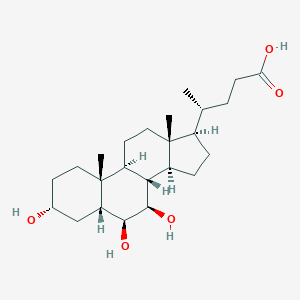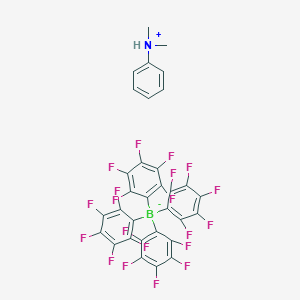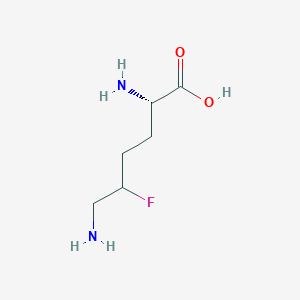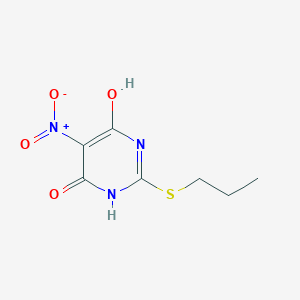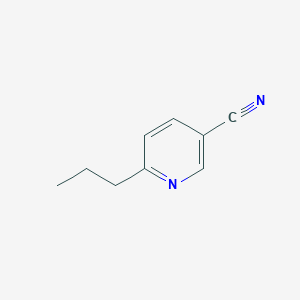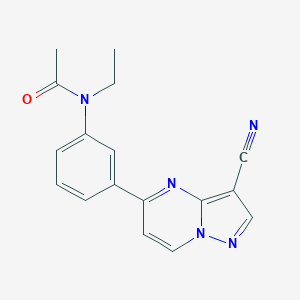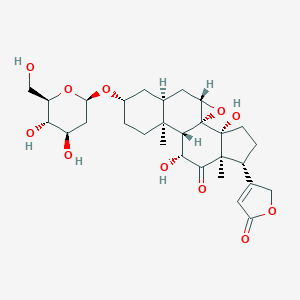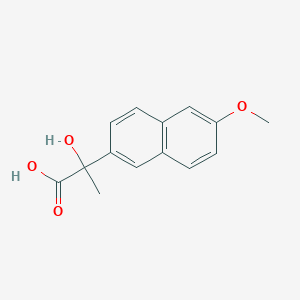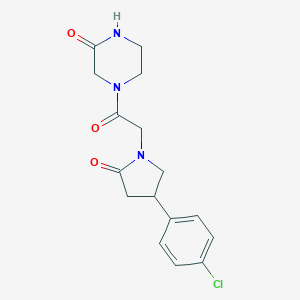
5-(4-Methoxyphenyl)furan-2-carbaldehyd
Übersicht
Beschreibung
5-(4-Methoxyphenyl)furan-2-carbaldehyde: is an organic compound with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol . It is characterized by a furan ring substituted with a 4-methoxyphenyl group and an aldehyde functional group at the 2-position. This compound is often used in organic synthesis and research due to its unique structural properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(4-Methoxyphenyl)furan-2-carbaldehyde is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. It serves as a building block for the development of new compounds with potential biological activity .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its role in the synthesis of bioactive molecules that may have therapeutic applications .
Industry: In the industrial sector, 5-(4-Methoxyphenyl)furan-2-carbaldehyde is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxyphenyl)furan-2-carbaldehyde typically involves the reaction of 4-methoxybenzaldehyde with furan-2-carboxylic acid under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory synthesis, with adjustments for scalability and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(4-Methoxyphenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The furan ring and the methoxyphenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, acids, and bases are used depending on the specific substitution reaction.
Major Products:
Oxidation: 5-(4-Methoxyphenyl)furan-2-carboxylic acid.
Reduction: 5-(4-Methoxyphenyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wirkmechanismus
The mechanism of action of 5-(4-Methoxyphenyl)furan-2-carbaldehyde is primarily related to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The furan ring and methoxyphenyl group contribute to the compound’s overall reactivity and ability to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 5-(3-Methoxyphenyl)furan-2-carbaldehyde
- 5-(2-Methoxyphenyl)furan-2-carbaldehyde
- 5-(4-Methoxy-3-nitrophenyl)furan-2-carbaldehyde
- 5-(4-Methoxy-2-nitrophenyl)furan-2-carbaldehyde
Uniqueness: 5-(4-Methoxyphenyl)furan-2-carbaldehyde is unique due to the specific positioning of the methoxy group on the phenyl ring, which influences its chemical reactivity and interaction with other molecules. This structural feature can lead to different biological and chemical properties compared to its analogs .
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCUGGGXLKGQEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374875 | |
| Record name | 5-(4-methoxyphenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34070-33-2 | |
| Record name | 5-(4-methoxyphenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Methoxyphenyl)-2-furaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of 5-(4-Methoxyphenyl)furan-2-carbaldehyde thiosemicarbazone in understanding its biological activity?
A: The X-ray crystallography study revealed that 5-(4-Methoxyphenyl)furan-2-carbaldehyde thiosemicarbazone (compound 8 in the study) adopts a Z conformation about the N1-C12 bond. [] This conformation is stabilized by an intramolecular N2-H…O2 hydrogen bond. Understanding the molecule's preferred conformation in its solid state provides valuable insights for researchers exploring its interactions with biological targets. This information could be crucial for further developing this compound as a potential drug candidate.
Q2: How does the antitumor activity of 5-(4-Methoxyphenyl)furan-2-carbaldehyde thiosemicarbazone compare to other compounds in the study?
A: The research indicates that 5-(4-Methoxyphenyl)furan-2-carbaldehyde thiosemicarbazone demonstrated significant antitumor activity, particularly against the LNCaP prostate cancer cell line with an IC50 of 13.31 μM. [] While other compounds in the study, like 5-nitro-furan-2-carbaldehyde thiosemicarbazone (compound 5), showed broader activity against various cancer cell lines, compound 8’s specific potency against LNCaP cells suggests a potential targeted therapeutic application for prostate cancer. Further research is needed to elucidate the mechanism of action and assess its efficacy in vivo.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3alpha,5beta)-3-[(Ethoxycarbonyl)oxy]-7-oxo-cholan-24-oic Acid Methyl Ester](/img/structure/B44190.png)

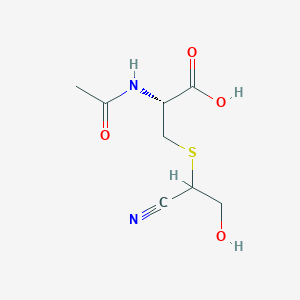
![methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44194.png)
![Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)-](/img/structure/B44198.png)
